molecular formula C14H12N4O3S B2945450 1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 685106-96-1

1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2945450
CAS No.: 685106-96-1
M. Wt: 316.34
InChI Key: PXWZJODHUZHYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate derivative featuring a 5-methylene substituent linked to a hybrid heterocyclic system: a pyrrole ring fused to a thiazole moiety. The compound’s synthesis likely involves Knoevenagel condensation between 1,3-dimethylbarbituric acid and a pyrrole-thiazole carbaldehyde precursor, analogous to methods described for related derivatives .

Properties

IUPAC Name

1,3-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-16-11(19)10(12(20)17(2)14(16)21)8-9-4-3-6-18(9)13-15-5-7-22-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWZJODHUZHYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic molecule that integrates thiazole and pyrrole moieties into a pyrimidine framework. This structural composition suggests potential biological activities worth exploring in various pharmacological contexts.

  • Chemical Formula : C20_{20}H21_{21}N5_5O3_3S
  • Molecular Weight : 411.48 g/mol
  • CAS Number : 866040-34-8

Anticancer Properties

Recent studies have indicated that compounds with thiazole and pyrrole functionalities exhibit significant anticancer activity. For instance, the thiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells through interactions with specific proteins involved in cell survival pathways. Molecular dynamics simulations have suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its cytotoxic activity .
  • Case Study : A study conducted on multicellular spheroids demonstrated that this compound effectively reduced cell viability in cancer models. The median effective dose (ED50) was found to be significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Activity

The integration of thiazole into the compound's structure may also contribute to anticonvulsant properties. Thiazole derivatives have shown promising results in reducing seizure activity in animal models.

  • Research Findings : In a comparative study of thiazole-bearing compounds, several derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ). These findings suggest that similar mechanisms could be at play for our compound .

Antimicrobial Activity

Thiazole and pyrrole derivatives are known for their broad-spectrum antimicrobial activities.

  • Activity Spectrum : Preliminary tests indicate that this compound displays notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound.

Structural FeatureBiological Activity
Thiazole RingEnhances cytotoxicity
Pyrrole MoietyContributes to anticonvulsant properties
Dimethyl SubstitutionIncreases lipophilicity and membrane permeability

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient pyrimidinetrione core participates in nucleophilic additions. For example:

  • Michael Addition : The α,β-unsaturated ketone moiety reacts with nucleophiles (e.g., amines, thiols) at the β-position .

  • Hydrogen Bonding : The carbonyl groups in the pyrimidinetrione ring form hydrogen bonds with electrophilic species, as observed in interactions with malonic acid derivatives .

Electrophilic Substitution on the Thiazole-Pyrrole Moiety

The thiazole and pyrrole rings undergo electrophilic substitution:

  • Thiazole : Susceptible to halogenation or nitration at the 5-position due to electron-withdrawing effects of the sulfur atom .

  • Pyrrole : Electrophilic attack occurs preferentially at the α-positions (2- or 5-positions) .

Example :

Reaction TypeReagentProductYield
BrominationBr₂/FeCl₃5-bromo-thiazole derivative~60%

Cycloaddition Reactivity

The conjugated diene system (from the methylene bridge) participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride or tetracyanoethylene.

  • Product : Fused bicyclic adducts, enhancing structural complexity .

Oxidation and Reduction

  • Oxidation : The methylene bridge can be oxidized to a ketone using KMnO₄ or CrO₃, forming a diketone derivative .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated hydrocarbon .

Complexation with Metal Ions

The pyrimidinetrione core acts as a ligand for metal ions (e.g., Cu²⁺) via its carbonyl groups, forming coordination complexes. This property is utilized in catalytic applications .

Example :

Metal SaltComplex StructureApplication
CuCl₂Octahedral geometryCatalyst for organic transformations

Key Challenges in Reactivity Studies

  • Steric Hindrance : Bulky substituents on the thiazole-pyrrole moiety limit access to reactive sites .

  • Solubility : Limited solubility in polar solvents complicates reaction monitoring .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound ~350 2.8 <0.1 (DMSO) >250 (decomp.)
5-(3,4-Dihydroxybenzylidene)-1,3-dimethylpyrimidinetrione 276.24 1.2 0.5 (Water) 190–195
1,3-Dimethyl-5-{[4-(triazol-1-yl)phenyl]methylene}-pyrimidinetrione 311.30 3.1 <0.1 (DMSO) 220–225
5-(2-Furylmethylene)-1-phenylpyrimidinetrione 284.25 2.5 0.3 (Ethanol) 180–185
  • Lipophilicity: The thiazole-pyrrole substituent likely increases LogP compared to dihydroxybenzylidene analogs , favoring blood-brain barrier penetration but complicating aqueous formulation.
  • Thermal Stability: High melting points (>250°C) are typical for rigid, conjugated pyrimidinetriones, as seen in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.